molecular formula C3H7Li B2647332 n-Propyllithium CAS No. 2417-93-8

n-Propyllithium

Cat. No.: B2647332
CAS No.: 2417-93-8
M. Wt: 50.03
InChI Key: OGDGPURISKPUBG-UHFFFAOYSA-N
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Description

n-Propyllithium is an organolithium compound with the molecular formula C₃H₇Li. It is a member of the alkyllithium family, which are widely used as reagents in organic synthesis due to their strong nucleophilicity and basicity. This compound is particularly useful in the formation of carbon-carbon bonds and in the deprotonation of weak acids.

Preparation Methods

n-Propyllithium can be synthesized through several methods, including:

    Transmetallation: This involves the reaction of n-propylmercury with lithium metal.

    Lithium-Halogen Exchange: This method involves the reaction of n-propyl bromide with lithium metal in a hydrocarbon solvent.

Chemical Reactions Analysis

n-Propyllithium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, alkyl halides, and weak acids. The major products formed from these reactions are alcohols, higher alkanes, and lithium salts.

Scientific Research Applications

n-Propyllithium has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Propyllithium involves its strong nucleophilicity and basicity. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The molecular targets of this compound are typically carbonyl compounds and alkyl halides, where it forms new carbon-carbon bonds or deprotonates weak acids .

Comparison with Similar Compounds

n-Propyllithium is similar to other alkyllithium compounds such as methyllithium, ethyllithium, and butyllithium. it is unique in its specific reactivity and selectivity in certain reactions. For example, this compound is more selective in nucleophilic addition reactions compared to methyllithium and ethyllithium .

Similar compounds include:

These compounds share similar properties but differ in their reactivity and applications in organic synthesis.

Properties

IUPAC Name

lithium;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEREOHJDYAKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH2-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

50.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-93-8
Record name 2417-93-8
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